N-Acetyl-5-aminosalicylic acid

Descripción general

Descripción

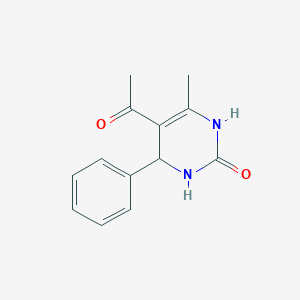

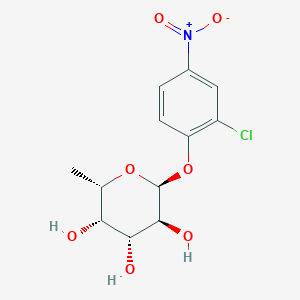

N-Acetyl-5-aminosalicylic acid is a metabolite of 5-aminosalicylic acid, which is believed to be the therapeutically active component of sulfasalazine in the treatment of inflammatory bowel disease. The acetylation process of 5-aminosalicylic acid to N-acetyl-5-aminosalicylic acid occurs mainly in the colonic mucosa and is mediated by a colonic mucosal enzyme, with only a small extent by fecal (bacterial) processes. This acetylation is rapid, cofactor- and pH-dependent (Allgayer et al., 1989).

Synthesis Analysis

N-Acetyl-5-aminosalicylic acid can be synthesized through various chemical reactions starting from 5-aminosalicylic acid. The process involves the acetylation of 5-aminosalicylic acid by acetyl coenzyme A in the presence of N-acetyltransferase enzymes. The synthesis and characterization of N-acetyl-5-aminosalicylic acid and its derivatives have been described, highlighting the sensitive and specific mass spectrometric determination in biological samples (Fischer, Meese, & Klotz, 1984).

Molecular Structure Analysis

The molecular structure of N-acetyl-5-aminosalicylic acid has been elucidated through various analytical techniques, including high-performance liquid chromatography and mass spectrometry. These studies provide detailed information on the molecular configuration and the functional groups present in the compound, which are crucial for its biological activity and pharmacokinetics (Jensen et al., 1993).

Chemical Reactions and Properties

N-Acetyl-5-aminosalicylic acid undergoes various chemical reactions, including further acetylation and conjugation with other molecules. The compound's chemical properties, such as reactivity and stability, play a significant role in its therapeutic effectiveness and the formation of metabolites (Matiadis et al., 2014).

Aplicaciones Científicas De Investigación

-

Mycobacterium Tuberculosis Research

- Field : Microbiology

- Application : Mycobacterium tuberculosis arylamine N-acetyltransferase (TBNAT) can acetylate para-aminosalicylic acid (PAS), which results in the inactivation of PAS . This has implications for the treatment of tuberculosis, as PAS is a second-line drug used to treat the disease .

- Method : The acetylation of PAS by TBNAT was determined using high-performance liquid chromatography (HPLC) and electrospray ionization-mass spectrometry (ESI-MS) techniques .

- Results : The overexpression of TBNAT in M. tuberculosis resulted in PAS resistance .

-

Ulcerative Colitis Treatment

- Field : Gastroenterology

- Application : 5-Aminosalicylic acid (5-ASA) is a fundamental treatment for mild-to-moderate ulcerative colitis (UC). It is taken up into the colonic mucosa and metabolized to N-acetyl-5-ASA (Ac-5-ASA) .

- Method : Mucosal 5-ASA and Ac-5-ASA concentrations were measured using liquid chromatography with tandem mass spectrometry .

- Results : The study found that mucosal Ac-5-ASA concentrations, as well as 5-ASA concentrations, are higher in UC patients with endoscopic remission .

-

Inhibition of Lipid Peroxidation

-

Inhibitory Effect of Flavonoids on the Efflux of N-Acetyl 5-Aminosalicylic Acid

- Field : Pharmacology

- Application : N-acetyl 5-aminosalicylic acid (5-AcASA) that was intracellularly formed from 5-aminosalicylic acid (5-ASA) was discharged higher into the apical site than into the basolateral site in Caco-2 cells grown in Transwells . The addition of flavonols such as fisetin and quercetin with 5-ASA remarkably decreased the apically directed efflux of 5-AcASA .

- Method : The decrease in 5-AcASA apical efflux and the increase in 5-AcASA cellular accumulation were also caused by MK571 and indomethacin, inhibitors of MRPs, but not by quinidine, cyclosporin A, P-glycoprotein inhibitors, and mitoxantrone, a BCRP substrate .

- Results : These results suggest that certain flavonoids suppress the apical efflux of 5-AcASA possibly by inhibiting MRPs pumps located on apical membranes in Caco-2 cells .

-

Drug Delivery Applications

- Field : Pharmaceutical Sciences

- Application : While not directly related to N-Acetyl-5-aminosalicylic acid, chitosan, a naturally occurring polysaccharide obtained from chitin, has drawn attention because it is non-toxic, biocompatible, biodegradable, stable and sterilizable . It has been used in drug delivery applications, including the delivery of 5-aminosalicylic acid .

- Method : The properties of chitosan, including its release rate of drug, easy modification, cross-linking ability with other polymers, antimicrobial properties, gel forming ability, bioadhesion, immunostimulation, activation of macrophages and gas permeability, make it suitable for drug delivery applications .

- Results : Chitosan-based drug delivery systems have been shown to improve the bioavailability of drugs, reduce the drug dose and frequency, decrease the fluctuation in plasma level and thereby reduce the side effects and improve the therapeutic index along with patient compliance .

-

Inhibitory Effect on Thiopurine Methyltransferase

- Field : Pharmacology

- Application : N-Acetyl-5-aminosalicylic acid has been identified as an inhibitor of recombinant human thiopurine methyltransferase (hTPMT) . This enzyme plays a crucial role in the metabolism of thiopurine drugs, which are used in the treatment of various conditions such as inflammatory bowel disease and leukemia .

- Method : The inhibitory effect of N-Acetyl-5-aminosalicylic acid on hTPMT can be determined using various biochemical assays .

- Results : The specific results of this application are not provided in the source, but the inhibition of hTPMT by N-Acetyl-5-aminosalicylic acid could potentially influence the pharmacokinetics and therapeutic efficacy of thiopurine drugs .

-

Antioxidant Activity

- Field : Biochemistry

- Application : N-acetyl-5-Aminosalicylic acid has been found to exhibit antioxidant activity . It is capable of scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in a cell-free assay and inhibiting base hydroxylation in DNA stimulated by hydroxy radicals .

- Method : The antioxidant activity of N-acetyl-5-Aminosalicylic acid can be determined using various biochemical assays, such as the DPPH radical scavenging assay .

- Results : N-acetyl-5-Aminosalicylic acid (100 µM) was found to exhibit antioxidant activity, as evidenced by its ability to scavenge DPPH radicals .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

There are many “old studies” providing evidence for 5-aminosalicylate formulations, more clinical studies are needed to establish new evidence . The present study showed that mucosal Ac-5-ASA concentrations, as well as 5-ASA concentrations, are higher in UC patients with endoscopic remission. Ac-5-ASA may be useful for a biomarker of 5-ASA efficacy .

Propiedades

IUPAC Name |

5-acetamido-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFDRROBUCULOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199002 | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-5-aminosalicylic acid | |

CAS RN |

51-59-2 | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-5-aminosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetamidosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-5-AMINOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H126Z3PF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-acetyl-5-aminosalicylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)